Product packaging for 2,3,5,5-Tetramethylhexanol(Cat. No.:CAS No. 85099-32-7)

2,3,5,5-Tetramethylhexanol

Cat. No.: B1660885
CAS No.: 85099-32-7
M. Wt: 158.28 g/mol
InChI Key: BCTJQQUHPWYVBQ-UHFFFAOYSA-N
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Description

2,3,5,5-Tetramethylhexanol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1660885 2,3,5,5-Tetramethylhexanol CAS No. 85099-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85099-32-7

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,3,5,5-tetramethylhexan-1-ol

InChI

InChI=1S/C10H22O/c1-8(9(2)7-11)6-10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

BCTJQQUHPWYVBQ-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)C)C(C)CO

Canonical SMILES

CC(CC(C)(C)C)C(C)CO

Other CAS No.

85099-32-7

Origin of Product

United States

Stereochemical Analysis and Chirality in 2,3,5,5 Tetramethylhexanol

Identification and Assignment of Chiral Centers in 2,3,5,5-Tetramethylhexanol

A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups, leading to non-superimposable mirror-image forms. youtube.comyoutube.com In the structure of this compound, two such centers can be identified: the carbon at position 2 (C2) and the carbon at position 3 (C3). youtube.com

C2 is a chiral center because it is attached to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,5,5-trimethylhexyl group (-CH(CH₃)CH₂C(CH₃)₃).

C3 is a chiral center as it is bonded to a hydrogen atom (-H), a methyl group (-CH₃), a 1-hydroxyethyl group (-CH(OH)CH₃), and a 2,2-dimethylpropyl group (-CH₂C(CH₃)₃).

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. ucla.eduwikipedia.org This system ranks the four substituents attached to a chiral center based on atomic number; the higher the atomic number of the atom directly bonded to the center, the higher its priority. wikipedia.org If a tie occurs, the process continues to the next atoms along each chain until a point of difference is found. wikipedia.org

The assignment process involves orienting the molecule so the lowest-priority group (usually hydrogen) points away from the viewer. The direction from the highest-priority (1) to the second-highest (2) to the third-highest (3) substituent is then observed. A clockwise direction indicates an R configuration, while a counter-clockwise direction signifies an S configuration.

Table 1: Cahn-Ingold-Prelog Priority Assignment for Chiral Centers in this compound

Chiral CenterSubstituent GroupPriorityReasoning for Priority Assignment
C2-OH1Oxygen (atomic number 8) has the highest atomic number.
-CH(CH₃)CH₂C(CH₃)₃2Carbon is bonded to another carbon, a methyl group, and a larger alkyl chain.
-CH₃3Carbon is bonded only to hydrogen atoms.
-H4Hydrogen (atomic number 1) has the lowest atomic number.
C3-CH(OH)CH₃1The adjacent carbon (C2) is bonded to an oxygen, giving it higher priority over the other carbon groups.
-CH₂C(CH₃)₃2The adjacent carbon (C4) is bonded to another carbon.
-CH₃3Carbon is bonded only to hydrogen atoms.
-H4Hydrogen has the lowest atomic number.

Diastereomeric and Enantiomeric Relationships within this compound

With two chiral centers (n=2), there is a possibility for a maximum of 2ⁿ, or four, distinct stereoisomers. wikipedia.orgyoutube.comlibretexts.org These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers. khanacademy.orgmasterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with multiple chiral centers, the enantiomer has the opposite configuration (R or S) at every chiral center. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs in molecules with at least two chiral centers when one center shares the same configuration while another is opposite. libretexts.org

For this compound, the four possible stereoisomers give rise to two pairs of enantiomers. The relationship between a member of one pair and a member of the other pair is diastereomeric. libretexts.orglibretexts.org

Table 2: Stereoisomeric Relationships of this compound

ConfigurationEnantiomeric PairDiastereomeric Relationship
(2R, 3R)Pair 1Diastereomer of (2R, 3S) and (2S, 3R)
(2S, 3S)Diastereomer of (2R, 3S) and (2S, 3R)
(2R, 3S)Pair 2Diastereomer of (2R, 3R) and (2S, 3S)
(2S, 3R)Diastereomer of (2R, 3R) and (2S, 3S)

Strategies for Enantioselective Synthesis and Resolution of this compound

The synthesis of a single, specific stereoisomer from a racemic (1:1 mixture of enantiomers) or diastereomeric mixture is a critical challenge in organic chemistry. Two primary approaches are used: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis Enantioselective synthesis, also known as asymmetric synthesis, aims to preferentially create one enantiomer over the other. nih.gov For chiral alcohols like this compound, this can be achieved through several methods:

Asymmetric Reduction: A common strategy involves the reduction of a prochiral ketone precursor, in this case, 3,5,5-trimethylhexan-2-one. Using a chiral reducing agent or a catalyst system with a chiral ligand can selectively produce one enantiomer of the resulting alcohol. acs.org

Catalytic Asymmetric Addition: The addition of organometallic reagents (like Grignard or organozinc reagents) to aldehydes can be rendered enantioselective by using chiral ligands or catalysts. tandfonline.comorganic-chemistry.org This builds the carbon skeleton while setting the stereochemistry of the newly formed alcohol center.

Diastereoselective Reactions: When a molecule already contains a chiral center, a new one can be introduced with a specific configuration relative to the first. thieme-connect.comrsc.org For instance, a chiral auxiliary could be used to direct the stereochemical outcome of a reaction at a different part of the molecule, after which the auxiliary is removed.

Chiral Resolution Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Classical Resolution via Diastereomers: This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (often a chiral acid) to form a mixture of diastereomeric esters. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. Subsequently, the resolving agent is cleaved to yield the pure enantiomers of the alcohol. tcichemicals.com

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or enzyme. encyclopedia.pub For example, an enzyme like lipase (B570770) can be used to selectively acylate one enantiomer in the racemic alcohol mixture at a much faster rate, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. encyclopedia.pub

Chiral Chromatography: This is a powerful analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase. nih.gov The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and enabling their separation. nih.gov

Advanced Synthetic Approaches and Derivatization of 2,3,5,5 Tetramethylhexanol

Synthetic Routes for 2,3,5,5-Tetramethylhexanol: Mechanistic Insights

The synthesis of highly branched secondary alcohols such as this compound often involves the coupling of smaller, readily available precursors. A common and effective method is the Grignard reaction, which facilitates the formation of carbon-carbon bonds.

A plausible synthetic route involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with an appropriate aldehyde. For instance, the reaction between 2,3,3-trimethylbutanal (B1334388) and a suitable Grignard reagent would yield the desired carbon skeleton. The mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the final alcohol product. The significant steric hindrance on both the Grignard reagent and the aldehyde can impact reaction rates and yields, often necessitating optimized reaction conditions.

Stereocontrolled Synthesis of Specific this compound Isomers

Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as four possible stereoisomers. The stereocontrolled synthesis of a specific isomer requires the use of chiral auxiliaries or asymmetric catalysis. One established approach for achieving high stereoselectivity in the synthesis of sterically hindered alcohols is the use of chiral catalysts, such as those based on transition metals like ruthenium or rhodium, in hydrogenation or transfer hydrogenation reactions of a corresponding unsaturated precursor ketone.

For example, the asymmetric reduction of a prostereogenic ketone, 2,3,5,5-tetramethylhexan-4-one, could provide a route to enantiomerically enriched this compound. Catalytic systems employing chiral ligands, such as those derived from BINAP or other atropisomeric biaryl phosphines, can create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone and thereby producing a preponderance of one enantiomer. The choice of catalyst, solvent, and reaction conditions is critical in achieving high levels of enantiomeric excess.

Oxidation Chemistry of this compound to Branched Carboxylic Acids

The oxidation of secondary alcohols typically yields ketones. However, the transformation of this compound to a branched carboxylic acid would necessitate a carbon-carbon bond cleavage, a more challenging process. Such oxidative cleavages can be achieved under more forcing conditions or with specific catalytic systems.

Catalytic Systems for Selective Oxidation of Secondary Alcohols

A variety of transition metal-based catalysts are effective for the selective oxidation of secondary alcohols. While the primary product is usually a ketone, certain systems can promote further reactions.

Cobalt Catalysis: Cobalt-based catalysts, often in the presence of an oxygen source and a co-catalyst, can facilitate the oxidation of secondary alcohols. The mechanism typically involves the formation of a cobalt-alkoxide intermediate, followed by beta-hydride elimination to yield the ketone.

Manganese Catalysis: Manganese complexes, particularly those with Schiff base ligands, are known to be effective catalysts for alcohol oxidation. The active species is often a high-valent manganese-oxo complex that abstracts a hydrogen atom from the alcohol.

Copper Catalysis: Copper-based systems, frequently employing a radical mechanism involving a nitroxyl (B88944) radical co-catalyst like TEMPO, are widely used for the selective oxidation of alcohols. These systems are generally mild and highly efficient.

Vanadium Catalysis: Vanadium complexes can also catalyze the oxidation of secondary alcohols, often proceeding through a vanadium(V) alkoxide intermediate.

Catalyst SystemTypical OxidantGeneral Observations for Secondary Alcohols
Cobalt-basedO₂, PeroxidesEffective for a broad range of alcohols; can require elevated temperatures.
Manganese-basedO₂, PeroxidesHigh catalytic activity; ligand design is crucial for selectivity.
Copper/TEMPOO₂, HypochloriteMild conditions; high selectivity for primary and secondary alcohols.
Vanadium-basedO₂, PeroxidesCan catalyze epoxidation of allylic alcohols as a competing reaction.

Reaction Kinetics and Thermodynamics of Alcohol Oxidation Processes

The kinetics of secondary alcohol oxidation are highly dependent on the catalyst system and the substrate structure. For sterically hindered alcohols like this compound, the reaction rate is often significantly lower than for less hindered analogues due to the steric shielding of the hydroxyl group and the adjacent C-H bond. This steric hindrance can impede the formation of the key metal-alkoxide intermediate.

Formation of Esters and Ethers from this compound

The derivatization of this compound to form esters and ethers is also challenging due to the steric hindrance around the hydroxyl group.

Esterification: Standard Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is likely to be very slow and inefficient for this alcohol. More powerful esterification methods are required. The use of a more reactive acylating agent, such as an acid chloride or an acid anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or DMAP, can facilitate the reaction. The base serves to activate the alcohol and to scavenge the acidic byproduct.

Etherification: The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is also hampered by steric hindrance. The bulky alkoxide of this compound is a poor nucleophile, and elimination reactions of the alkyl halide may become a significant competing pathway, especially with secondary or tertiary alkyl halides. A more effective method for ether synthesis might involve the use of a strong alkylating agent, such as an alkyl triflate, or specialized coupling reactions.

Reaction TypeReagentsKey Considerations for this compound
EsterificationCarboxylic Acid, Acid CatalystVery slow due to steric hindrance.
Acid Chloride/Anhydride, BaseMore effective; requires reactive acylating agents.
EtherificationNaH, Alkyl Halide (Williamson)Low yields due to competing elimination.
Alkyl TriflateMore reactive alkylating agent can improve yields.

Multi-step Synthesis of Complex Molecules Utilizing this compound as a Building Block

The unique, sterically demanding structure of this compound makes it an interesting, albeit challenging, building block for the synthesis of more complex molecules. Its bulky alkyl group can be exploited to control the stereochemistry of subsequent reactions or to impart specific physical properties, such as high lipophilicity or thermal stability, to a target molecule.

For example, after conversion to its corresponding ketone, 2,3,5,5-tetramethylhexan-4-one, further functionalization via enolate chemistry could be explored. The steric bulk adjacent to the carbonyl group would strongly influence the regioselectivity of enolate formation and subsequent alkylation or aldol (B89426) reactions. This controlled reactivity could be a valuable tool in a multi-step synthesis aimed at producing highly substituted and structurally complex target molecules. The use of such a building block is likely to be found in specialized applications where its unique steric profile is a key design element.

Reaction Mechanisms and Kinetics of 2,3,5,5 Tetramethylhexanol Transformations

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is intrinsically a poor leaving group (as hydroxide, OH⁻). Therefore, for nucleophilic substitution or elimination reactions to occur, it must first be converted into a better leaving group. This is typically achieved by protonation of the oxygen atom under acidic conditions, forming an alkyloxonium ion, which can then depart as a neutral water molecule.

For a tertiary alcohol like 2,3,5,5-tetramethylhexanol, nucleophilic substitution reactions proceed predominantly through an S(_N)1 mechanism . This is due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an S(_N)2 reaction. The S(_N)1 mechanism involves the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating inductive effects of the surrounding alkyl groups. nih.govkhanacademy.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. researchgate.net

The general mechanism for an S(_N)1 reaction of this compound is as follows:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by a strong acid to form an alkyloxonium ion.

Formation of a carbocation: The alkyloxonium ion dissociates, losing a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step.

Nucleophilic attack: A nucleophile attacks the carbocation to form the substitution product.

Electrophilic reactions at the hydroxyl group of alcohols are less common than nucleophilic substitutions of the alkyl group. However, the oxygen atom's lone pairs do allow it to act as a nucleophile in certain reactions, for instance, in the formation of esters or ethers under specific conditions.

Steric and Electronic Influences on Reactivity of Highly Branched Alcohols

The reactivity of highly branched alcohols such as this compound is significantly influenced by both steric and electronic factors.

Steric Hindrance: The bulky tert-butyl group and the additional methyl groups in the structure of this compound create substantial steric hindrance around the hydroxyl-bearing carbon. This steric bulk has several consequences:

It makes S(_N)2 reactions at the tertiary carbon virtually impossible. pearson.com

It can influence the regioselectivity of elimination reactions. In some cases, sterically hindered bases may favor the formation of the less substituted (Hofmann) alkene product over the more substituted (Zaitsev) product.

It can hinder the approach of even small nucleophiles, potentially slowing down the rate of S(_N)1 reactions compared to less hindered tertiary alcohols.

Electronic Effects: The alkyl groups attached to the tertiary carbon are electron-donating through inductive effects. This has two main consequences:

Stabilization of the carbocation intermediate: The electron-donating nature of the alkyl groups helps to stabilize the positive charge of the tertiary carbocation formed during S(_N)1 and E1 reactions, thus facilitating these reaction pathways. youtube.com

Decreased acidity of the alcohol: The electron-donating groups increase the electron density on the oxygen atom, making the alcohol less acidic compared to primary or secondary alcohols.

The interplay of these steric and electronic effects determines the preferred reaction pathway and the relative rates of reaction. For instance, while the electronic effects favor the formation of a stable tertiary carbocation, the steric hindrance around it can modulate its subsequent reactions with nucleophiles or bases.

Studies on Rearrangement Reactions and Elimination Pathways

Tertiary alcohols, particularly those with a neopentyl-like structure such as this compound, are prone to Wagner-Meerwein rearrangements under acidic conditions. masterorganicchemistry.comlibretexts.orgbyjus.com These rearrangements occur via a 1,2-shift of an alkyl or hydride group to a neighboring carbocation center, leading to the formation of a more stable carbocation.

In the case of this compound, protonation and loss of water would initially form a tertiary carbocation. However, a 1,2-methyl shift from the adjacent carbon could potentially lead to a different, and in some cases more stable, tertiary carbocation, resulting in rearranged substitution or elimination products. The driving force for such a rearrangement is the attainment of a more stable carbocation. masterorganicchemistry.com

Elimination reactions of this compound can proceed through either an E1 or E2 mechanism .

E1 Mechanism: Similar to the S(_N)1 reaction, the E1 mechanism proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions. youtube.comvaia.com

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For a tertiary alcohol, the hydroxyl group would first need to be converted to a good leaving group that is stable in the presence of a strong base.

The competition between substitution (S(_N)1) and elimination (E1) is a key aspect of the reactivity of tertiary alcohols. The reaction conditions play a crucial role in determining the major product.

Factor Effect on Substitution (S(_N)1) vs. Elimination (E1)
Temperature Higher temperatures generally favor elimination over substitution. pearson.com
Nucleophile/Base Weakly basic, good nucleophiles favor substitution. Strong, bulky bases favor elimination.
Solvent The polarity of the solvent can influence the product ratio, though the effect is complex.

For example, the dehydration of 3,3-dimethyl-2-butanol, a structurally related tertiary alcohol, in the presence of acid leads to a mixture of elimination products, including a rearranged alkene, highlighting the propensity for both elimination and rearrangement.

Below is a hypothetical product distribution for the reaction of this compound under different conditions, based on general principles for highly branched tertiary alcohols.

Reactant Conditions Major Product(s) Minor Product(s) Governing Principle(s)
This compoundConcentrated H₂SO₄, HeatRearranged Alkenes, Zaitsev ProductSubstitution ProductE1 elimination favored at high temperatures; Wagner-Meerwein rearrangement likely.
This compoundCold, concentrated HBrTertiary Alkyl Bromide (Substitution)Elimination ProductS(_N)1 favored at lower temperatures with a good nucleophile (Br⁻).
This compound1. TsCl, pyridine (B92270) 2. NaOEtZaitsev and Hofmann Alkenes-E2 elimination with a strong, non-bulky base.

Advanced Spectroscopic Characterization Methodologies for 2,3,5,5 Tetramethylhexanol

High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.

High-field and multi-nuclear NMR spectroscopy are indispensable tools for the unambiguous structural elucidation and conformational analysis of 2,3,5,5-tetramethylhexanol.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different proton environments, their chemical shifts, and their scalar couplings. Due to the molecule's asymmetry, each proton or set of diastereotopic protons would be expected to produce a distinct signal. The chemical shifts would be influenced by the steric hindrance and electronic effects of the numerous methyl groups. For instance, protons on carbons adjacent to the hydroxyl group (C-1) would be deshielded and appear at a lower field (typically 3.4-4.5 ppm) compared to other alkane protons. libretexts.org Steric compression from the bulky t-butyl group could further influence the chemical shifts of nearby protons. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Given the structure of this compound, ten distinct signals would be anticipated. The carbon atom bonded to the hydroxyl group (C-1) would resonate in the characteristic region for alcohols, typically between 50 and 65 ppm. azom.com The chemical shifts of the other carbon atoms would provide insight into the carbon skeleton.

Conformational Analysis: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the preferred conformation of the molecule in solution. acs.org By analyzing through-space interactions between protons, the spatial proximity of different parts of the molecule can be mapped, allowing for the elucidation of the dominant conformers. For a flexible molecule like this compound, a combination of experimental NOESY data and theoretical calculations would be necessary for a detailed conformational analysis. rsc.org

Expected ¹H NMR Data Expected ¹³C NMR Data
Proton Environment Approximate Chemical Shift (ppm)
-OHVariable (typically 2.0-5.0)
-CH₂-OH3.4-4.5
-CH-Variable
-CH₃Variable

Vibrational Spectroscopy (Infrared and Raman): Analysis of Functional Group and Molecular Vibrational Modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is a result of hydrogen bonding. Other significant absorptions would include C-H stretching vibrations from the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and C-O stretching vibrations typically found in the 1000-1200 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching and bending modes of the carbon skeleton would produce distinct signals. mdpi.com For branched alkanes, specific vibrational modes can be sensitive to conformational changes, providing another avenue for conformational analysis. shu.ac.uk

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch3300-3400 (strong, broad)Weak
C-H Stretch2850-3000 (strong)Strong
C-O Stretch1000-1200 (strong)Medium
C-C Stretch/BendFingerprint RegionStrong

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pattern Elucidation.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the accurate mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₀H₂₂O).

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry would be employed to investigate the fragmentation pathways of the molecular ion. For alcohols, characteristic fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). jove.comlibretexts.orglibretexts.org In the case of this compound, alpha-cleavage would lead to the loss of an ethyl group or a substituted propyl group. The relative abundance of the fragment ions provides insight into the stability of the resulting carbocations and radicals. whitman.edu The fragmentation pattern would be significantly influenced by the branched structure of the molecule. whitman.edu

Fragmentation Process Expected Fragment m/z Description
Molecular Ion [M]⁺158Intact molecule with one electron removed.
Dehydration [M-H₂O]⁺140Loss of a water molecule.
Alpha-CleavageVariableCleavage of C-C bond adjacent to the C-OH group.

Computational Chemistry and Theoretical Studies on 2,3,5,5 Tetramethylhexanol

Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,5,5-tetramethylhexanol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. chemrxiv.org For a molecule like this compound, these approaches can be used to accurately predict its three-dimensional structure, bond lengths, bond angles, and dihedral angles.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. While computationally demanding, they offer high accuracy. For instance, geometry optimization of this compound using a method like MP2 with a suitable basis set (e.g., 6-311++G(d,p)) would provide a reliable equilibrium geometry.

Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, offer a balance between computational cost and accuracy, making them well-suited for larger molecules like this compound. nih.govnih.gov These methods calculate the electron density to determine the energy and other properties of the molecule. DFT is widely used to investigate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.gov

A theoretical study on 3,3,5,5-tetramethyl-2-pyrrolidone utilized DFT with the B3LYP/6-31+G(d,p) method to predict molecular geometries and electronic properties, which showed good correlation with experimental data. researchgate.net A similar approach for this compound would yield valuable data on its structural and electronic characteristics.

Below is a hypothetical data table illustrating the kind of geometric parameters that could be obtained from a DFT optimization of this compound.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-O1.43 Å
O-H0.96 Å
C-C (backbone)1.54 Å
Bond AngleC-O-H109.5°
C-C-C (backbone)112.0°
Dihedral AngleH-O-C-C60.0° / 180.0°

This table is illustrative and contains hypothetical data.

Quantum chemical calculations are also invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental spectra for structural validation.

IR Frequencies: The vibrational frequencies of this compound can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which correlate with the peaks observed in an infrared (IR) spectrum. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the neglect of anharmonicity and other approximations in the theoretical models.

A study on 5-hydroxymethyluracil (B14597) demonstrated the use of DFT at the B3LYP/6-311++G(d,p) level to compute and assign vibrational frequencies. nih.gov A similar computational analysis of this compound would allow for a detailed assignment of its IR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H stretchAlcohol~3600
C-H stretchAlkyl2850-3000
C-O stretchAlcohol~1050
O-H bendAlcohol~1400

This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations: Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. researchgate.net

By simulating the molecule in a solvent, such as water or an organic solvent, MD can elucidate the effects of the solvent on the conformational preferences of this compound. nih.govrsc.org The simulations can reveal the most stable conformations, the energy barriers between them, and the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and water molecules. nih.gov This information is critical for understanding its physical properties and behavior in solution. Studies on other alcohols have shown that the presence and type of solvent can significantly influence the structure and dynamics of the alcohol molecules. rsc.org

Reaction Mechanism Elucidation using Computational Methods: Potential Energy Surface Exploration

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgchemrxiv.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For example, the oxidation of this compound could be studied computationally. DFT calculations can be used to model the reactants, products, and any intermediates and transition states along the reaction coordinate. chemrxiv.org This would provide a detailed, step-by-step picture of how the reaction proceeds, including the breaking and forming of chemical bonds. The calculated activation energies can then be used to predict the reaction rates and understand how factors like temperature and catalysts might influence the reaction outcome. Such computational studies have been successfully applied to understand the reaction mechanisms of other complex organic molecules. rsc.orgrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alcohols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govunlp.edu.arnih.gov For a class of compounds like branched alcohols, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficients. nih.govresearchgate.net

The process involves several key steps:

Data Set Selection: A diverse set of branched alcohols with known experimental property values is compiled.

Descriptor Generation: For each molecule in the set, a large number of numerical descriptors are calculated that encode different aspects of its molecular structure (e.g., topological, geometric, electronic).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation. nih.govresearchgate.net

Once a reliable QSPR model is established for branched alcohols, it can be used to predict the properties of new or unmeasured compounds like this compound simply by calculating its molecular descriptors and inputting them into the model. This approach is significantly faster and more cost-effective than experimental measurements.

Applications in Advanced Chemical Processes and Materials Science Derived from 2,3,5,5 Tetramethylhexanol

Utilization as a Precursor for Specialty Esters and Polymeric Additives

Branched-chain alcohols are fundamental in the production of specialty esters, which serve as high-performance lubricants, plasticizers, and emollients. The esterification of these alcohols with various carboxylic acids, such as fatty acids or diacids, results in esters with low volatility and excellent low-temperature fluidity. For instance, esters derived from branched C9-rich alcohols are preferred over those from 2-ethylhexanol in PVC compounds due to improved water extraction resistance and better low-temperature flexibility. google.com

The structure of the alcohol is a key determinant of the final ester's properties. Long-chain and branched moieties in the alcohol component can lead to esters with high flash points, high viscosity indexes, and good oxidative stability, making them suitable for use as biolubricants and in engine oils. srce.hr This makes compounds like 2,3,5,5-Tetramethylhexanol promising candidates for creating synthetic esters for demanding lubricant applications. srce.hrresearchgate.net

Furthermore, these alcohols are used to create polymeric additives. For example, they can be used to synthesize acrylates, which are then used in adhesives and coatings. google.comexxonmobilchemical.com Their derivatives, such as hindered phenols, also serve as lubricant additives. exxonmobilchemical.com The branched nature of the alcohol can enhance the performance of these additives, for example, by improving the solubility and stability of the final polymer formulation. exxonmobilchemical.com

Table 1: Representative Properties of a Structurally Similar Branched Alcohol: 3,5,5-Trimethyl-1-hexanol

PropertyValueReference
Molecular FormulaC9H20O wikipedia.orgsigmaaldrich.comsigmaaldrich.commolport.comsigmaaldrich.comnist.govtcichemicals.comuni.lu
Molecular Weight144.25 g/mol wikipedia.orgsigmaaldrich.comsigmaaldrich.commolport.comsigmaaldrich.com
Boiling Point193-194 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Density0.824 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.432 sigmaaldrich.comsigmaaldrich.com
Solubility in water0.45 g/L wikipedia.org
Flash Point80 °C wikipedia.orgsigmaaldrich.com

Role in Catalytic Systems and as a Ligand or Co-initiator in Polymerization

While direct use of this compound as a catalyst is not documented, alcohols with complex branching are integral to modern catalytic science. They can be used in the synthesis of ligands for metal-catalyzed reactions. The structure of the alcohol can influence the steric and electronic properties of the resulting ligand, thereby tuning the activity and selectivity of the catalyst. For instance, alcohols can act as ligands for membrane proteins, modulating receptor activity. mdpi.com

In the realm of polymerization, branched alcohols and their derivatives can function as co-initiators or chain transfer agents, influencing the molecular weight and architecture of the resulting polymers. While not a direct initiator, the hydroxyl group can participate in various polymerization mechanisms. For example, some copper complexes with redox-active ligands containing hydrogen-bonding donor groups, which can be derived from alcohols, have been shown to catalyze the aerobic oxidation of alcohols. nih.gov This reactivity highlights the potential for alcohol-derived structures to participate in catalytic cycles. Furthermore, the synthesis of branched polymers, which can have unique properties, sometimes involves the use of multifunctional initiators or cross-linkers where alcohol functionalities could be incorporated. digitellinc.com

Development of Performance Chemicals with Branched Alkyl Architectures

The development of performance chemicals with branched alkyl architectures is a significant area of industrial chemistry, with branched alcohols like this compound playing a key role. The branching in the carbon chain leads to materials with distinct physical properties compared to their linear counterparts. researchgate.net

A prominent example is the family of Guerbet alcohols, which are branched primary alcohols. wikipedia.orggoogle.com These alcohols and their derivatives are known for their very low melting points and low viscosities compared to linear alcohols of similar molecular weight. google.com This makes them valuable in cosmetics, plasticizers, and as solvents. wikipedia.org For example, 2-ethylhexanol, a well-known branched alcohol, is a crucial intermediate in the production of plasticizers, acrylates, and nitrate (B79036) esters for various industries including construction, automotive, and coatings. openpr.com

The performance advantages of branched structures are also evident in surfactants derived from these alcohols. Ethoxylates based on branched alcohols tend to form fewer gel phases in water, which improves handling and formulation. exxonmobilchemical.com They also exhibit superior wetting power, a critical property in applications like textiles and agrochemicals. exxonmobilchemical.comexxonmobilchemical.com The unique structures of these hydrophobes lead to differentiating properties such as low pour points and biodegradability. exxonmobilchemical.com The branching can also impact the foaming characteristics and calcium tolerance of derived surfactants. shell.com

Emerging Research Frontiers and Future Perspectives in 2,3,5,5 Tetramethylhexanol Chemistry

Green Synthesis and Sustainable Chemical Transformations

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. nih.govfrontiersin.org For long-chain branched alcohols, general strategies are being pursued to enhance sustainability, though none specifically report the synthesis of 2,3,5,5-tetramethylhexanol.

General Green Synthesis Approaches for Branched Alcohols:

Borrowing Hydrogen Catalysis: This atom-economical method utilizes abundant, simple alcohols as alkylating agents to build more complex, long-chain alcohols like Guerbet alcohols. rsc.org The process involves a transition metal-catalyzed dehydrogenation of an alcohol to an aldehyde, followed by an aldol (B89426) condensation and subsequent hydrogenation, with water as the only byproduct. rsc.org

Hydroformylation of Olefins: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The resulting aldehyde can then be hydrogenated to produce an alcohol. google.com The green credentials of this route depend on the catalyst (e.g., moving from cobalt to more efficient rhodium or iridium catalysts) and reaction conditions.

Biocatalysis and Fermentation: Metabolic engineering of microorganisms presents a promising frontier for producing specific alcohols from renewable feedstocks like glucose. researchgate.net For instance, engineered yeast (Yarrowia lipolytica) has been used to produce 1-decanol, demonstrating the potential for bio-based routes to long-chain alcohols. researchgate.net

Despite these established and emerging green methodologies for alcohol synthesis, there are no published studies detailing their application for the specific production of this compound.

Exploration of Novel Catalytic Applications

The unique structural properties of branched alcohols can make them valuable as solvents, intermediates, or catalysts. However, the catalytic applications of this compound have not been explored in existing research. Generally, long-chain alcohols can be used in or converted to substances for various catalytic processes.

Potential, Though Undocumented, Application Areas:

Precursors for Surfactants and Detergents: Long-chain alcohols are key feedstocks for producing detergents and surfactants through processes like ethoxylation or sulfation. google.com

Monomers for Polymers: Diols and polyols (alcohols with multiple hydroxyl groups) derived from biomass are used to create polyesters, polyurethanes, and other polymers. researchgate.netrsc.orgrsc.org While this compound is a mono-alcohol, its derivatives could potentially serve as monomers or plasticizers.

Specialty Solvents: The structure of branched alcohols can provide unique solvency properties, balancing polarity from the hydroxyl group with the nonpolar nature of the long alkyl chain.

Advanced Characterization Techniques and Data Science Integration in Structure-Reactivity Studies

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a fundamental aspect of chemistry. Advanced analytical and computational methods are crucial for elucidating these connections. For this compound, no specific structure-reactivity studies are documented.

General Methodologies Applicable to Alcohol Characterization:

Spectroscopic and Chromatographic Analysis: Techniques like Gas Chromatography (GC) are standard for separating and identifying isomers of branched compounds. Infrared (IR) spectroscopy helps in identifying functional groups, such as the characteristic hydroxyl (-OH) stretch in an alcohol. nist.gov

Computational Chemistry: Quantum chemical calculations can predict reaction pathways, transition state energies, and thermodynamic properties. doubtnut.com This is particularly useful for understanding complex reaction mechanisms, such as the atmospheric breakdown of related compounds. doubtnut.com

Data Science and QSAR: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with physical or biological activity. While applied broadly in drug discovery and materials science, no such models have been developed for this compound.

The table below lists standard analytical techniques that would be used for the characterization of this compound, although specific data sets from such analyses are not available in the literature.

TechniquePurposeExpected Information for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identificationRetention time and a specific mass spectrum with a molecular ion peak and fragmentation pattern corresponding to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra would provide distinct signals for each unique hydrogen and carbon atom, confirming the connectivity and stereochemistry.
Infrared (IR) Spectroscopy Functional group identificationA broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretch and sharp bands around 2850-3000 cm⁻¹ for C-H stretches.
Differential Scanning Calorimetry (DSC) Thermal property analysisMeasurement of melting point, boiling point, and heat capacity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5,5-tetramethylhexanol, and how can reaction conditions be optimized to improve yield?

  • Methodology : Begin with branched alkene precursors (e.g., via hydroboration-oxidation or acid-catalyzed hydration of 2,3,5,5-tetramethylhexene). Optimization requires monitoring reaction temperature, solvent polarity, and catalyst load (e.g., sulfuric acid for hydration). Use GC-MS to track intermediate formation and NMR for structural validation. Adjust stoichiometry to minimize side products like ethers or alkenes .
  • Data Interpretation : Compare yields across trials using ANOVA to identify statistically significant variables (e.g., temperature vs. catalyst).

Q. How can the stereochemical configuration of this compound be determined using spectroscopic techniques?

  • Methodology : Combine 13C^{13}\text{C} NMR and DEPT-135 to identify quaternary carbons at positions 3 and 5. Use NOESY or ROESY NMR to confirm spatial proximity of methyl groups. For chiral centers, employ chiral GC or polarimetry if enantiopure standards are available .
  • Validation : Cross-reference with computational simulations (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. What are the challenges in accurately measuring the physicochemical properties (e.g., boiling point, logP) of this compound?

  • Methodology : Use differential scanning calorimetry (DSC) for melting/boiling points and HPLC-based retention time for logP estimation. Address purity issues (common in branched alcohols) via fractional distillation or preparative GC. Note that commercial samples often lack analytical certificates, necessitating in-house validation .
  • Data Contradictions : Discrepancies in literature values may arise from impurities; report purity thresholds (e.g., ≥95%) alongside measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported applications of this compound as a chiral auxiliary or flavorant?

  • Methodology : Conduct comparative studies under controlled conditions (e.g., solvent, temperature). For chiral applications, test enantiomeric excess (EE) using chiral columns and correlate with reaction outcomes. For flavorant studies, use sensory panels and GC-Olfactometry to isolate active odorants .
  • Conflict Analysis : Apply triangulation (e.g., combine spectroscopic, chromatographic, and sensory data) to reconcile conflicting claims .

Q. What experimental and computational strategies are effective in addressing inconsistencies in spectral data (e.g., unexpected 1H^1\text{H} NMR splitting patterns)?

  • Methodology : Re-examine sample purity and solvent effects. For complex splitting, simulate coupling constants using software like MestReNova. If intramolecular hydrogen bonding is suspected, perform variable-temperature NMR or IR spectroscopy .
  • Case Study : A 2024 study noted anomalous splitting due to dynamic rotational isomerism; DFT calculations confirmed energy barriers between conformers .

Q. How can thermodynamic properties (e.g., ΔHvap, heat capacity) be modeled for this compound given limited experimental data?

  • Methodology : Use group contribution methods (e.g., Joback or Benson) to estimate properties. Validate with molecular dynamics (MD) simulations parameterized by ab initio-derived force fields. Compare predictions with sparse experimental data (e.g., DSC for ΔHvap) .
  • Limitations : Branching and steric effects reduce model accuracy; report uncertainty ranges and suggest targeted experiments (e.g., adiabatic calorimetry) .

Key Considerations

  • Purity Challenges : Commercial samples often lack analytical validation; prioritize suppliers with COA (Certificate of Analysis) or conduct in-house LC-MS .
  • Nomenclature Consistency : Verify IUPAC naming to avoid confusion with isomers (e.g., 3,5,5-trimethylhexanol vs. This compound) .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to address structural and thermodynamic uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.